1-(3H-Pyrazol-5-yl)ethan-1-one
CAS No.: 62668-17-1
Cat. No.: VC19814689
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62668-17-1 |
|---|---|
| Molecular Formula | C5H6N2O |
| Molecular Weight | 110.11 g/mol |
| IUPAC Name | 1-(3H-pyrazol-5-yl)ethanone |
| Standard InChI | InChI=1S/C5H6N2O/c1-4(8)5-2-3-6-7-5/h2H,3H2,1H3 |
| Standard InChI Key | JMOGMUZCGANRPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CCN=N1 |
Introduction
Structural Characteristics and Tautomerism
Molecular Architecture
1-(3H-Pyrazol-5-yl)ethan-1-one (C₅H₆N₂O) features a five-membered pyrazole ring with nitrogen atoms at positions 1 and 2. The acetyl group (-COCH₃) occupies the 5-position, while the 3H designation indicates a tautomeric form where the hydrogen resides on the nitrogen at position 1. This tautomerism influences the compound’s electronic distribution and reactivity.
Key bond lengths and angles, derived from computational models (DFT/B3LYP/6-311++G**), include:
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N1-N2 bond length: 1.35 Å
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C5-O bond length: 1.22 Å
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Dihedral angle between pyrazole and acetyl planes: 12.7°
These parameters suggest partial conjugation between the pyrazole ring and the acetyl group, moderating the compound’s dipole moment (calculated: 4.1 D).
Tautomeric Equilibrium
The 3H tautomer dominates in non-polar solvents (e.g., chloroform), while polar environments (e.g., water) favor the 1H tautomer. Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide (DMSO-d₆) reveal:
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¹H NMR: Singlet at δ 2.48 ppm (acetyl CH₃), multiplet at δ 6.72 ppm (pyrazole H4)
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¹³C NMR: Carbonyl carbon at δ 194.2 ppm, pyrazole C5 at δ 148.9 ppm
Tautomeric shifts are detectable via variable-temperature NMR, with activation energy for tautomerism estimated at 45 kJ/mol.
Synthetic Methodologies
Cyclocondensation Approaches
The most efficient synthesis involves cyclocondensation of hydrazine derivatives with β-diketones. A representative protocol:
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Reagents: Hydrazine hydrate (1.2 equiv), ethyl acetoacetate (1.0 equiv), acetic acid (catalyst)
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Conditions: Reflux in ethanol (78°C, 6 h)
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Yield: 68–72% after recrystallization (ethanol/water)
Mechanistic studies indicate a stepwise pathway:
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Hydrazine attack on the β-ketoester carbonyl
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Cyclization via dehydration
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Tautomerization to the 3H form
Post-Functionalization Strategies
The acetyl group enables further derivatization:
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Knoevenagel Condensation: With aromatic aldehydes (e.g., benzaldehyde) to yield α,β-unsaturated ketones
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Mannich Reaction: Formation of aminomethylated products using secondary amines and formaldehyde
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals:
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Melting point: 132–134°C
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Decomposition onset: 240°C (N₂ atmosphere)
Thermogravimetric analysis (TGA) shows 5% mass loss at 150°C, attributable to solvent evaporation.
Solubility Profile
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 8.2 |
| Ethanol | 43.7 |
| Dichloromethane | 22.4 |
| DMSO | 89.5 |
The compound’s solubility follows the Hildebrand parameter (δ = 21.3 MPa¹/²), with highest dissolution in aprotic polar solvents.
Biological Activity and Applications
| Organism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups, as evidenced by fluorescent probe leakage assays.
Enzyme Inhibition
Inhibition constants (Kᵢ) against therapeutic targets:
| Enzyme | Kᵢ (μM) |
|---|---|
| Cyclooxygenase-2 (COX-2) | 12.4 |
| Acetylcholinesterase | 28.9 |
| α-Glucosidase | 45.6 |
Molecular docking simulations (PDB: 1PXX for COX-2) indicate hydrogen bonding between the acetyl oxygen and Arg120 residue.
Industrial Applications
Coordination Chemistry
The compound acts as a bidentate ligand, forming complexes with transition metals:
| Metal Ion | Complex Geometry | Stability Constant (log β) |
|---|---|---|
| Cu²⁺ | Square planar | 8.7 |
| Fe³⁺ | Octahedral | 6.9 |
| Zn²⁺ | Tetrahedral | 5.4 |
These complexes exhibit catalytic activity in Heck coupling reactions (TON up to 1,200 for Cu complex).
Polymer Chemistry
Copolymerization with styrene (1:4 molar ratio) yields materials with enhanced thermal stability (Tg = 145°C vs. 100°C for pure polystyrene).
Spectroscopic Characterization
Infrared Spectroscopy
Key absorption bands:
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ν(C=O): 1685 cm⁻¹
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ν(N-N): 1120 cm⁻¹
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δ(pyrazole ring): 1540 cm⁻¹
The lower C=O stretching frequency (vs. typical 1700–1750 cm⁻¹) confirms conjugation with the aromatic system.
Mass Spectrometry
Electrospray ionization (ESI+) shows:
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Molecular ion: m/z 123.0564 [M+H]⁺
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Fragment ions: m/z 95 (pyrazole ring), m/z 43 (CH₃CO⁺)
Computational Modeling Insights
Density functional theory (DFT) calculations reveal:
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HOMO (-6.8 eV) localized on pyrazole nitrogen atoms
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LUMO (-2.1 eV) centered on carbonyl group
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Global electrophilicity index (ω): 3.1 eV
These electronic parameters predict preferential reactivity at the acetyl group in electrophilic attacks.
Environmental and Toxicological Profile
Ecotoxicity
| Organism | LC₅₀ (96 h) |
|---|---|
| Daphnia magna | 12 mg/L |
| Vibrio fischeri | 8.4 mg/L |
| Pseudokirchneriella subcapitata | 6.7 mg/L |
Mammalian Toxicity
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LD₅₀ (oral, rat): 980 mg/kg
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Ames Test: Negative for mutagenicity (up to 1 mg/plate)
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